REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][N:8]=[C:9]([CH3:12])[CH:10]=2)[CH:5]=[C:4]([C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=2[CH3:23])[C:16]([O:18]C)=[O:17])[C:3]1=[O:24].[OH-].[Na+]>CO.O>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][N:8]=[C:9]([CH3:12])[CH:10]=2)[CH:5]=[C:4]([C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=2[CH3:23])[C:16]([OH:18])=[O:17])[C:3]1=[O:24] |f:1.2,3.4|
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Name
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Methyl 3-(1,7-dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoate
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC2=CN=C(C=C12)C)C=1C=C(C(=O)OC)C=CC1C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
MeOH is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the solid product is filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried overnight
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Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(=CC2=CN=C(C=C12)C)C=1C=C(C(=O)O)C=CC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |